Methyl 2,2-dichloropropionate

Physical chemistry Analytical method development Chromatography

Researchers quantifying Dalapon residues via EPA Method 552.2 or in-house GC methods face derivatization bottlenecks with the polar parent acid. Methyl 2,2-dichloropropionate eliminates this step-its volatility enables direct injection, yielding reproducible retention times and symmetrical peaks. - Direct GC-ECD/MS analysis without derivatization, saving hours of prep time per batch. - Boiling point 143 °C at 760 mmHg; density 1.29 g/cm³; refractive index 1.442 for orthogonal QC verification. - Supplied as a neat liquid or in MTBE/MeOH solution; shipped ambient with Certificates of Analysis.

Molecular Formula C4H6Cl2O2
Molecular Weight 156.99 g/mol
CAS No. 17640-02-7
Cat. No. B100798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,2-dichloropropionate
CAS17640-02-7
Molecular FormulaC4H6Cl2O2
Molecular Weight156.99 g/mol
Structural Identifiers
SMILESCC(C(=O)OC)(Cl)Cl
InChIInChI=1S/C4H6Cl2O2/c1-4(5,6)3(7)8-2/h1-2H3
InChIKeyRDYUJBOUMXIDPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,2-dichloropropionate – Overview & Applications


Methyl 2,2-dichloropropionate (CAS 17640-02-7), also known as Dalapon methyl ester, is the methyl ester derivative of 2,2-dichloropropionic acid (Dalapon) and belongs to the class of halogenated aliphatic esters. It is a colorless to pale yellow liquid with a molecular weight of 157.00 g/mol and the molecular formula C₄H₆Cl₂O₂. The compound serves primarily as an analytical surrogate for the herbicide Dalapon and as a reactive intermediate in organic synthesis .

Analytical Surrogate
Direct GC standard for Dalapon residues in crops and food matrices
Chromatography Workflow
Volatile ester eliminates derivatization; fits regulatory residue methods
Synthetic Intermediate
Reactive α‑dichloro ester for agrochemical derivative synthesis

Methyl 2,2-dichloropropionate – Analogs Cannot Substitute


In-class compounds such as methyl 2-chloropropionate, ethyl 2,2-dichloropropionate, or the parent acid 2,2-dichloropropionic acid cannot be arbitrarily interchanged with methyl 2,2-dichloropropionate due to significant differences in volatility, polarity, and analytical suitability. Methyl 2,2-dichloropropionate occupies a unique physicochemical niche – its volatility enables direct gas chromatographic analysis without derivatization, a property that the polar parent acid lacks, while its specific boiling point and density differentiate it from closely related esters. The quantitative evidence below substantiates why generic substitution risks experimental failure and why procurement decisions must be compound-specific .

Parent acid (2,2‑dichloropropionic acid)
Target: Volatile ester – direct GC injection
Substitute: Polar acid requires derivatization; peak tailing risk
Mono‑chloro analog (methyl 2‑chloropropionate)
Target: Higher boiling point ensures distinct GC retention
Substitute: Lower boiling point shifts retention; identity mismatch
Ethyl ester analog (ethyl 2,2‑dichloropropionate)
Target: Defined density and refractive index for QC
Substitute: Higher density alters gravimetric identity verification

Methyl 2,2-dichloropropionate – Evidence vs. Closest Analogs


Boiling Point Distinction from Analog Esters

Methyl 2,2-dichloropropionate exhibits a boiling point of 143–143.5 °C at 760 mmHg . This value is approximately 11 °C higher than that of the mono-chloro analog methyl 2-chloropropionate (132–133 °C) [1] and approximately 36 °C lower than that of the ethyl ester analog ethyl 2,2-dichloropropionate (179–180 °C) . These differences are sufficiently large to enable chromatographic separation and to dictate distinct handling and storage protocols.

Boiling Point
Head‑to‑head
143–143.5 °C
Distinct boiling point supports GC retention differentiation from analogs
+11 °C vs. mono‑chloro; −36 °C vs. ethyl ester
Physical chemistry Analytical method development Chromatography

Density & Refractive Index Distinction

Methyl 2,2-dichloropropionate has a density of approximately 1.2934–1.299 g/cm³ and a refractive index of 1.442 at 25 °C . In contrast, the mono-chloro analog methyl 2-chloropropionate exhibits a significantly lower density of 1.075 g/cm³ and a lower refractive index of 1.416–1.419 [1]. The ethyl ester analog ethyl 2,2-dichloropropionate shows a higher density of approximately 1.394 g/cm³ . These distinct optical and gravimetric signatures enable rapid identity verification and purity assessment in procurement and quality control workflows.

Density & Refractive Index
Head‑to‑head
~1.29 g/cm³, RI 1.442 (25 °C)
Orthogonal identity check via density and RI distinguishes from analogs
~0.22 g/cm³ above mono‑chloro; ~0.10 below ethyl ester
Quality control Purity assessment Physical characterization

Volatility Advantage for Direct GC Analysis

The parent acid, 2,2-dichloropropionic acid (Dalapon), is highly polar and exhibits low volatility, resulting in severe peak tailing and poor chromatographic performance when analyzed directly by gas chromatography (GC). In contrast, methyl 2,2-dichloropropionate is a volatile, lipophilic ester that can be directly injected onto a GC column without prior derivatization . The compound has a vapor pressure of approximately 5.32 mmHg at 25 °C, facilitating efficient vaporization and symmetrical peak shapes. This property underpins its designated role as the analytical surrogate for Dalapon in EPA Method 552.2 and other regulatory residue-monitoring protocols [1].

GC Suitability
Context‑dependent
Direct injection, vapor pressure ~5.32 mmHg
Eliminates derivatization step for Dalapon residue analysis
Class‑level inference; verify under specific GC conditions
Gas chromatography Analytical chemistry Environmental monitoring

Regulatory Method Adoption as Analytical Standard

Methyl 2,2-dichloropropionate is the explicit analyte specified for the determination of Dalapon residues in multiple regulatory methods, including EPA Method 552.2 (Haloacetic Acids and Dalapon) [1], EPA Method 615 (Methyl Derivatives of Chlorinated Herbicides) , and GC-ECD methods for sugarcane residue analysis [2]. In these methods, the compound is used as a calibration standard at defined concentrations ranging from 0.1 mg/mL to 1000 μg/mL. Competing esters, such as methyl 2-chloropropionate or ethyl 2,2-dichloropropionate, are not validated surrogates in these official protocols; their use would constitute a deviation from the method and invalidate results for regulatory submission.

Regulatory Method Role
Method context
Explicit analyte in EPA 552.2, EPA 615, GC‑ECD protocols
Method‑specific standard; competing esters not validated for regulatory reporting
Procurement must match the specified CAS number
Regulatory compliance Reference materials Pesticide analysis

Methyl 2,2-dichloropropionate – Key Applications


Dalapon Residue Quantification in Crops

Methyl 2,2-dichloropropionate serves as the primary analytical standard for GC-ECD or GC-MS quantification of Dalapon residues in crops such as sugarcane, corn, and other food matrices [1]. Its volatility and compatibility with methyl tert-butyl ether (MTBE) solutions enable direct injection without derivatization, yielding reproducible retention times and symmetrical peak shapes. Laboratories following EPA Method 552.2 or validated in-house residue methods must procure this specific ester to ensure method compliance and data integrity [2].

Synthetic Intermediate for Agrochemical Derivatives

The compound functions as a reactive electrophile in nucleophilic substitution reactions, where the α-dichloro moiety serves as a leaving group for the introduction of amine, thiol, or alkoxy substituents. Its distinct boiling point (143 °C) allows for straightforward purification by fractional distillation, a key advantage when isolating reaction products from volatile solvents or unreacted starting materials. This reactivity profile is leveraged in the synthesis of substituted propionic acid derivatives used in herbicide development .

Method Development & Validation for Environmental Monitoring

Environmental testing laboratories use methyl 2,2-dichloropropionate as a reference standard for developing and validating new analytical methods for haloacetic acid and chlorinated herbicide detection. Its well-defined physicochemical constants (density 1.29 g/cm³, refractive index 1.442) provide orthogonal verification parameters for instrument calibration and quality control checks. The compound is also employed in proficiency testing (PT) schemes and inter-laboratory comparison studies [2].

Application
Selection Property
Validation Focus
Dalapon residue quantification
Volatile ester – direct GC injection
Retention time consistency, regulatory method compliance
Agrochemical intermediate synthesis
Reactive α‑dichloro electrophile
Distillability for product purification
Environmental method validation
Well‑characterized density and refractive index
Orthogonal QC verification, inter‑laboratory PT schemes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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